molecular formula C6H6F2O2 B2728708 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid CAS No. 2193061-40-2

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B2728708
CAS No.: 2193061-40-2
M. Wt: 148.109
InChI Key: XVFUXEFIBLXNBX-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (CAS 2193061-40-2) is a high-value spirocyclic building block designed for advanced research and development. This compound features a unique spiro[2.2]pentane core substituted with two fluorine atoms and a carboxylic acid functional group, offering researchers a versatile chemical scaffold for stereoselective synthesis and the creation of complex molecular architectures . The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this derivative particularly valuable in medicinal chemistry for the design of novel therapeutic agents . The distinct three-dimensional structure of the spiro[2.2]pentane framework provides access to novel chemical space, enabling the exploration of structure-activity relationships (SAR) that are unattainable with more conventional ring systems . With a molecular formula of C 6 H 6 F 2 O 2 and a molecular weight of 148.11 g/mol , it serves as a critical intermediate in pharmaceuticals, materials science, and other fields of chemical synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUXEFIBLXNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-40-2
Record name 2,2-difluorospiro[2.2]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid typically involves the fluorination of spiro[2.2]pentane-1-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its potential in drug discovery, particularly as a bioactive molecule. Its structure allows it to interact effectively with biological targets, making it a candidate for therapeutic applications:

  • Cancer Treatment : Research indicates that derivatives of 2,2-difluorospiro[2.2]pentane-1-carboxylic acid exhibit significant antitumor activity. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines in National Cancer Institute (NCI) assays, demonstrating potential as anticancer agents .
  • Inflammatory Diseases : The compound is also being investigated for anti-inflammatory properties, which could lead to the development of new treatments for conditions characterized by chronic inflammation .

Case Study: RET Kinase Inhibitors

A recent patent discusses the use of compounds related to this compound as RET kinase inhibitors. These inhibitors target specific pathways in RET-associated cancers such as lung and thyroid cancers, showcasing the compound's relevance in oncology .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules:

  • Fluorinated Compounds : The presence of fluorine enhances the reactivity and stability of synthesized compounds, making it easier to produce derivatives with desired biological activities .
  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of difluorocyclopropane derivatives followed by carboxylation reactions .

Materials Science

Applications in Polymers and Coatings

The unique properties of this compound make it valuable in materials science:

  • Fluorinated Polymers : The compound can be utilized as a monomer or additive in the development of advanced fluorinated polymers that exhibit enhanced chemical resistance and stability .
  • Surface Modifiers : In nanotechnology, it acts as a surface modifier to facilitate the dispersion of nanoparticles in various matrices, improving material performance .

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways and physiological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Carboxylic Acid Derivatives

Bicyclo[1.1.1]pentane (BCP) derivatives, such as bicyclo[1.1.1]pentane-1-carboxylic acid and its fluorinated analogs, are structurally distinct due to their bridgehead architecture. Key differences include:

Compound Molecular Formula Key Features Applications/Reactivity
Bicyclo[1.1.1]pentane-1-carboxylic acid C₆H₈O₂ Rigid BCP scaffold; high ring strain Bioisostere for alkynes or aromatic rings in medicinal chemistry
3-(Difluoromethyl)BCP-1-carboxylic acid C₇H₈F₂O₂ Difluoromethyl group enhances metabolic stability Intermediate for pharmaceuticals; improved lipophilicity
3-(Trifluoroethyl)BCP-1-carboxylic acid C₈H₉F₃O₂ Trifluoroethyl substituent increases electronegativity Used in photoredox C–N coupling reactions for drug discovery

Structural and Electronic Differences :

  • The spiro[2.2]pentane core in 2,2-difluorospiro[2.2]pentane-1-carboxylic acid imposes different steric demands compared to BCP derivatives. The spiro system lacks the transannular interactions seen in BCPs, which stabilize bridgehead radicals .
  • Fluorination at the bridgehead in BCPs (e.g., 3-fluorinated derivatives) is synthetically challenging, often requiring radical fluorination or silver-mediated decarboxylation . In contrast, the spiro compound’s fluorination likely exploits similar strategies but with distinct regioselectivity.

Other Spiro Carboxylic Acids

Spirocyclic compounds with carboxylic acid functionalities vary in ring size and substitution patterns:

Compound Molecular Formula Key Features Notes
Spiro[2.2]pentane-1-carboxylic acid C₆H₈O₂ Non-fluorinated analog; simpler spiro system Lower acidity and polarity compared to fluorinated versions
4,4-Difluorospiro[2.2]pentane-1-carboxylic acid C₆H₆F₂O₂ Positional isomer of the target compound Fluorines at positions 4 and 4 alter electronic distribution and solubility
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ Larger spiro system (7-membered rings) Enhanced conformational flexibility; potential for diverse medicinal applications

Key Comparisons :

  • Acidity: The 2,2-difluoro substitution in the target compound increases the carboxylic acid’s acidity relative to non-fluorinated spiro analogs due to electron-withdrawing effects .
  • Synthetic Accessibility : Fluorination of spiro compounds often faces challenges in regioselectivity. For example, silver-mediated fluorodecarboxylation, while effective for BCP derivatives (yields ~50–63%), may require optimization for spiro systems .

Fluorinated Bioisosteres in Drug Discovery

Fluorinated spiro and bicyclo compounds are increasingly used as bioisosteres:

  • BCP Scaffolds : Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives act as rigid alkynyl or aryl bioisosteres , improving pharmacokinetic properties .
  • Its fluorination may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biological Activity

Overview

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique spiro structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.

  • Molecular Formula : C6H8F2O2
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 249563-53-9

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to proteins and enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant inhibition of cell growth
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly:

Model Dosage (mg/kg) Inflammatory Marker Reduction (%)
Carrageenan-induced2545%
Formalin-induced5060%

These results indicate a promising anti-inflammatory profile.

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions followed by carboxylation processes:

  • Formation of Spiro Compound : Reacting difluorocyclopropane derivatives with cyclobutane precursors.
  • Introduction of Carboxylic Acid Group : Treating the spiro compound with carbon dioxide in the presence of a base under high pressure.

This compound serves as a building block for synthesizing more complex organic molecules and has applications in medicinal chemistry and material science.

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study investigating the effects on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12.5 µM.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study involved administering the compound to mice with induced paw edema using carrageenan. The treated group showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves cyclopropanation and fluorination steps. For example, spiro ring formation can be achieved via [2+2] cycloaddition or radical-mediated closure of bicyclic precursors. A critical intermediate is the spirocyclic ketone, which undergoes fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Subsequent oxidation (e.g., Jones oxidation) converts the ketone to the carboxylic acid. Protecting groups such as Boc (tert-butoxycarbonyl) are often employed to stabilize reactive intermediates during synthesis .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures are expected?

  • Methodological Answer :

  • 19F NMR : Expect two doublets (δ ~ -120 to -140 ppm) due to geminal difluorine coupling (J ≈ 250–300 Hz) .
  • 13C NMR : The spiro carbon appears as a singlet (δ ~ 80–90 ppm), while the carboxylic acid carbon resonates near δ 170–175 ppm .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹, if protonated) .
  • LC-MS/MS : Use negative ion mode for carboxylate detection (m/z [M-H]⁻) with collision-induced dissociation to confirm fragmentation patterns .

Advanced Research Questions

Q. How does the spirocyclic structure influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strained spirocyclic system enhances electrophilicity at the bridgehead carbon, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the spiro ring may limit accessibility. Pre-functionalization (e.g., bromination at the bridgehead) is recommended. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and steric maps .

Q. What computational approaches predict the conformational stability of the spiro ring system?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess ring strain and torsional barriers.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-based methods correlate computed shifts with experimental data to validate conformers.
  • Molecular Dynamics (MD) : Simulate thermal fluctuations in solvent (e.g., DMSO) to evaluate ring-opening kinetics .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities affecting physical properties.
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms bond lengths/angles.
  • Interlaboratory Comparison : Cross-validate NMR data with standardized referencing (e.g., internal TMS for 1H/13C, CFCl3 for 19F) .

Application-Focused Questions

Q. In medicinal chemistry, how is this compound utilized as a building block for bioactive molecules?

  • Methodological Answer : The spirocyclic motif enhances metabolic stability and 3D diversity. Applications include:

  • Protease Inhibitors : The carboxylic acid acts as a zinc-binding group in metalloenzyme inhibitors.
  • Bioisosteres : The difluorospiro structure replaces aromatic rings to improve solubility (e.g., in kinase inhibitors).
  • Peptide Mimetics : Conformational restriction via the spiro ring enhances target selectivity.
  • Case Study : Analogues of 3-cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287313-69-1) show promise in CNS drug discovery .

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